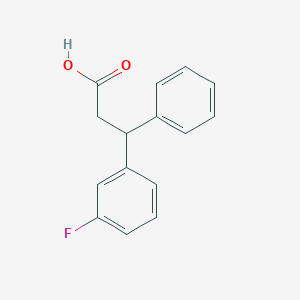

3-(3-Fluorophenyl)-3-phenylpropanoic acid

Description

Properties

IUPAC Name |

3-(3-fluorophenyl)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c16-13-8-4-7-12(9-13)14(10-15(17)18)11-5-2-1-3-6-11/h1-9,14H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCPNWKIRGDSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Fluorophenyl)-3-phenylpropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of 3-phenylpropanoic acid derivatives are highly dependent on substituent type and position. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (F, Br) : Fluorine and bromine increase electronegativity and may enhance acidity. Bromine’s larger atomic size also impacts steric effects .

- Hydroxyl vs. Methoxy Groups: 3-Hydroxyphenyl derivatives exhibit antimicrobial activity, while methoxy groups (e.g., in 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid) increase lipophilicity (LogP = 2.44) .

- Biological Activity: Substituents dictate function.

Physicochemical Properties

- Solubility: Hydroxylated analogs (e.g., 3-(3-hydroxyphenyl)propanoic acid) are water-soluble, while lipophilic groups (methoxy, bromo) reduce aqueous solubility .

- Stability: 3-(3-Hydroxyphenyl)propanoic acid is stable for ≥4 years at -20°C, whereas ester derivatives (e.g., ethyl 3-oxopropanoates) may require refrigeration .

Biological Activity

3-(3-Fluorophenyl)-3-phenylpropanoic acid is an organic compound with the molecular formula C15H13FO2, characterized by a fluorine atom on the phenyl ring and a propanoic acid moiety. This compound has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound can be achieved through various methods, including the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of complex organic molecules, making it a valuable building block in synthetic chemistry.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound's ability to form strong interactions with enzymes and receptors, potentially leading to significant biological effects. Current research is focused on elucidating these pathways and identifying specific targets within biological systems.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, which can be beneficial in treating conditions associated with chronic inflammation.

- Antioxidant Activity : The compound has been shown to possess antioxidant properties, helping to mitigate oxidative stress in cells.

- Potential Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth, although further investigation is required to confirm these effects.

Study 1: Anti-inflammatory Activity

In a controlled study, this compound was tested for its ability to reduce inflammation in animal models. Results demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Study 2: Antioxidant Properties

Another study investigated the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). The results indicated that it effectively scavenged free radicals, supporting its role as an antioxidant.

Study 3: Anticancer Potential

A recent investigation focused on the anticancer effects of this compound on breast cancer cell lines. The compound exhibited dose-dependent inhibition of cell proliferation, indicating its potential as a therapeutic agent in oncology.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Fluorophenylboronic acid | Contains a boronic acid group | Used in synthetic applications |

| 4-(Trifluoromethyl)phenol | Contains trifluoromethyl group | Exhibits potent biological activity |

| 2-Ethyl-4-{2-[2-(4-fluorophenyl)]} propanoic acid | Triple-acting PPAR agonist | Potent metabolic regulator |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.